molecular formula C11H18F3NO2 B3007273 Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate CAS No. 2248355-86-2

Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate

Cat. No. B3007273
CAS RN: 2248355-86-2
M. Wt: 253.265
InChI Key: JEWJQAVRDDOJST-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate, also known as TFP, is a chemical compound that has gained attention in scientific research due to its unique properties. TFP is a piperidine derivative that has a trifluoromethyl group attached to its structure. This compound has been studied extensively for its potential applications in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate is not fully understood, but it is believed to interact with specific receptors in the body. Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. The binding of Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate to the sigma-1 receptor has been shown to modulate its activity, leading to various physiological effects.
Biochemical and Physiological Effects:
Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain perception in animal models. Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate has also been shown to have neuroprotective effects, protecting neurons from damage caused by various insults such as oxidative stress and inflammation. Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate has also been shown to have anti-inflammatory properties, reducing inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate in lab experiments include its high degree of purity, ease of synthesis, and low cost. Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate is also a versatile compound that can be used in various research applications. The limitations of using Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate. One potential application is the development of drugs that target the sigma-1 receptor for the treatment of various diseases. Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate can also be used as a starting material for the synthesis of new compounds with potential therapeutic properties. The biochemical and physiological effects of Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate can be further studied to gain a better understanding of its mechanism of action. Additionally, the solubility of Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate can be improved to make it more suitable for use in aqueous solutions.

Synthesis Methods

The synthesis of Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate involves the reaction of tert-butyl (S)-3-amino-2,2-dimethylpropanoate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction yields Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate as a white solid with a high degree of purity. The synthesis of Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate is relatively simple and can be performed on a large scale, making it a cost-effective compound to use in research.

Scientific Research Applications

Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate has been used extensively in scientific research as a building block for the synthesis of various compounds. It has been utilized in the development of drugs that target various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate has also been used as a reagent in organic synthesis to facilitate the formation of complex molecules.

properties

IUPAC Name

tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO2/c1-10(2,3)17-9(16)8-7(11(12,13)14)5-4-6-15-8/h7-8,15H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWJQAVRDDOJST-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(CCCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@H](CCCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate

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